Methyl 2-chloro-4,6-dimethylnicotinate
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Overview
Description
Methyl 2-chloro-4,6-dimethylnicotinate is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and two methyl groups on the pyridine ring. This compound is typically a colorless to light-yellow liquid and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of Methyl 2-chloro-4,6-dimethylnicotinate involves a multi-step process. One common method includes the following stages :
Stage 1: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is reacted with phosphorus pentachloride at 120°C for 0.5 hours.
Stage 2: The resulting product is then treated with methanol to yield this compound.
This method yields the desired compound with a 56% efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include phosphorus pentachloride for chlorination, methanol for esterification, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence nicotinic acid receptors and related metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its chemical structure and reactivity .
Comparison with Similar Compounds
Methyl 2-chloro-4,6-dimethylnicotinate can be compared with other similar compounds, such as:
Methyl 6-chloro-2,4-dimethylnicotinate: Similar structure but with different substitution patterns on the pyridine ring.
This compound: Another derivative with variations in the position of the chlorine and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-6(2)11-8(10)7(5)9(12)13-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYJFSOPRWMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678965 |
Source
|
Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339151-88-1 |
Source
|
Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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